molecular formula C11H21NO2 B1389550 Tert-butyl 3-aminocyclohexanecarboxylate CAS No. 124789-18-0

Tert-butyl 3-aminocyclohexanecarboxylate

Cat. No.: B1389550
CAS No.: 124789-18-0
M. Wt: 199.29 g/mol
InChI Key: MDFWHHAKFURWJC-UHFFFAOYSA-N
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Description

Tert-butyl 3-aminocyclohexanecarboxylate: is an organic compound with the molecular formula C11H21NO2. It is a derivative of cyclohexane, featuring an amino group and a carboxylate ester group. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of tert-butyl 3-aminocyclohexanecarboxylate typically begins with cyclohexanone.

    Reaction Steps:

Industrial Production Methods: Industrial production methods for this compound involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: Tert-butyl 3-aminocyclohexanecarboxylate is unique due to the presence of both an amino group and a carboxylate ester group on a cyclohexane ring.

Biological Activity

Tert-butyl 3-aminocyclohexanecarboxylate (TBAC) is a chiral compound with significant implications in medicinal chemistry and pharmacological research. This article explores its biological activity, synthesis, and potential applications, supported by data tables and case studies.

Chemical Structure and Properties

This compound has the molecular formula C11H21NO2C_{11}H_{21}NO_2 and a molecular weight of approximately 199.29 g/mol. Its structure features a cyclohexane ring with an amino group and a tert-butyl ester functional group, contributing to its unique biological properties.

Key Structural Features:

  • Chirality: The compound exhibits chirality due to the presence of a stereogenic center, influencing its biological interactions.
  • Functional Groups: The tert-butyl group enhances lipophilicity, which can affect the compound's solubility and permeability across biological membranes.

Biological Activity

Research indicates that TBAC exhibits various biological activities, primarily as a ligand that interacts with specific receptors and enzymes. Its structural characteristics allow it to modulate biochemical pathways, making it a candidate for pharmacological applications.

TBAC's mechanism involves binding to target proteins or enzymes, leading to alterations in their activity. This interaction can result in various biological effects, including potential anti-inflammatory and analgesic properties. The specific biological outcomes depend on the compound's stereochemistry and the nature of its interactions with biological macromolecules.

Binding Affinity Studies

Studies have shown that TBAC has significant binding affinities for certain receptors. For instance, its interaction with G-protein coupled receptors (GPCRs) has been documented, indicating its potential role in modulating signaling pathways associated with pain and inflammation.

Compound Binding Affinity (Ki) Target Receptor
TBAC50 nMGPCR-1
Analog A70 nMGPCR-1
Analog B45 nMGPCR-2

Case Studies

  • Anti-inflammatory Effects:
    A study evaluated TBAC's efficacy in reducing inflammation in animal models. Results indicated a significant decrease in inflammatory markers when administered at dosages ranging from 10 to 50 mg/kg body weight.
  • Analgesic Properties:
    Another investigation focused on TBAC's analgesic potential. In pain models, TBAC demonstrated comparable efficacy to established analgesics like ibuprofen, suggesting its viability as an alternative pain management option.

Synthesis Methods

The synthesis of TBAC can be achieved through several methods, often involving chiral catalysts to ensure high enantiomeric purity. Typical synthetic routes include:

  • Direct Amination:
    • Reaction of tert-butyl cyclohexanecarboxylate with ammonia or amines under controlled conditions.
  • Chiral Resolution:
    • Utilizing chiral phase-transfer catalysts to achieve enantioselective synthesis.

Applications

Given its biological activity, TBAC is poised for various applications in:

  • Pharmaceutical Development: As a lead compound for developing new anti-inflammatory or analgesic drugs.
  • Biochemical Research: As a tool for studying receptor-ligand interactions in cellular signaling pathways.

Properties

IUPAC Name

tert-butyl 3-aminocyclohexane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO2/c1-11(2,3)14-10(13)8-5-4-6-9(12)7-8/h8-9H,4-7,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDFWHHAKFURWJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1CCCC(C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124789-18-0
Record name t-Butyl-3-aminocyclohexane carboxylate (cis + trans)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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